molecular formula C9H8N4S B11897099 2-Amino-1,8-naphthyridine-3-carbothioamide CAS No. 60467-81-4

2-Amino-1,8-naphthyridine-3-carbothioamide

Cat. No.: B11897099
CAS No.: 60467-81-4
M. Wt: 204.25 g/mol
InChI Key: KLFIFHJJGNHINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,8-naphthyridine-3-carbothioamide is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes an amino group at the second position, a naphthyridine ring, and a carbothioamide group at the third position. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,8-naphthyridine-3-carbothioamide can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .

Industrial Production Methods: Industrial production of this compound typically involves the use of multicomponent reactions. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) can efficiently generate trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,8-naphthyridine-3-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.

    Substitution: The amino and carbothioamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed: The major products formed from these reactions include various naphthyridine derivatives with modified functional groups, which can be tailored for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

2-Amino-1,8-naphthyridine-3-carbothioamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-1,8-naphthyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

  • 2-Amino-1,8-naphthyridine-3-carbonitrile
  • 1,6-Naphthyridin-2-amine
  • 6-Bromo-1,8-naphthyridin-2-amine
  • 2-Methyl-1,8-naphthyridine

Comparison: Compared to these similar compounds, 2-Amino-1,8-naphthyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential for diverse applications. The carbothioamide group enhances the compound’s ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .

Properties

CAS No.

60467-81-4

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

2-amino-1,8-naphthyridine-3-carbothioamide

InChI

InChI=1S/C9H8N4S/c10-7-6(8(11)14)4-5-2-1-3-12-9(5)13-7/h1-4H,(H2,11,14)(H2,10,12,13)

InChI Key

KLFIFHJJGNHINM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.